molecular formula C16H25NO3 B1373557 5-Amino-2,4-di-tert-butylphenyl methyl carbonate CAS No. 1182822-31-6

5-Amino-2,4-di-tert-butylphenyl methyl carbonate

Cat. No.: B1373557
CAS No.: 1182822-31-6
M. Wt: 279.37 g/mol
InChI Key: NEMQZDZEKFZZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate typically involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-di-tert-butylphenyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5-Amino-2,4-di-tert-butylphenyl methyl carbonate serves as a crucial intermediate in synthesizing complex organic molecules. It can undergo various chemical transformations due to its functional groups, making it valuable in organic synthesis.

Biology

Research indicates that this compound significantly influences cellular processes by interacting with enzymes and proteins involved in oxidative stress responses. Notably, it has been shown to affect superoxide dismutase and catalase activities, which are vital for cellular defense mechanisms against oxidative damage.

Table 1: Biological Effects Observed

Biological ActivityDescription
Enzyme InteractionModulates activity of superoxide dismutase and catalase
Cell SignalingInfluences pathways critical for cellular homeostasis
Inflammation ReductionReduces inflammatory markers in animal studies

Medicine

In medicinal chemistry, this compound is primarily recognized for its role as an intermediate in synthesizing ivacaftor. This drug is essential for treating cystic fibrosis by improving the function of the CFTR protein.

Case Study: Synthesis of Ivacaftor
The synthesis involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate in the presence of a base like triethylamine. This method ensures high yield and purity of the final product.

Industry

In industrial applications, this compound is utilized in producing various chemical products. Its ability to act as a protecting group for carboxylic acids during organic synthesis enhances its utility in creating diverse chemical derivatives.

Dosage Effects in Animal Models

Research has shown that the effects of this compound vary with dosage levels:

Table 2: Dosage Effects Observed in Animal Models

Dosage LevelBiological Effect
LowEnhanced antioxidant activity
ModerateReduced inflammation
HighPotential adverse effects

At low doses, the compound exhibits beneficial effects such as enhanced antioxidant activity; however, higher doses may lead to adverse outcomes, necessitating careful dosage regulation.

Mechanism of Action

The mechanism of action of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate is primarily related to its role as an intermediate in the synthesis of pharmaceuticals. For instance, in the synthesis of ivacaftor, the compound undergoes condensation reactions to form the final active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific pharmaceutical being synthesized.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1182822-31-6
  • Molecular Formula: C₁₆H₂₅NO₃
  • Molecular Weight : 279.37 g/mol
  • Synonyms: 2,4-Di-tert-butyl-5-aminophenyl methyl carbonate; 5-Amino-2,4-bis(2-methyl-2-propanyl)phenyl methyl carbonate .

Physical and Chemical Properties :

  • Storage Conditions : Store in a dark, inert atmosphere at room temperature .

Structural Analogues

Compound Name CAS Number Key Structural Differences Applications
5-Amino-2,4-di-tert-butylphenol 1577233-54-5 Lacks methyl carbonate group; free -OH Intermediate in organic synthesis
Ethyl 2,6-dichloronicotinate 696-497-2 Pyridine ring with Cl substituents Agrochemical research
tert-Butylperoxy 2-ethylhexyl carbonate 34443-12-4 Peroxy group instead of amino-substituted phenol Polymerization initiator

Key Observations :

  • Functional Group Impact: The methyl carbonate group in the target compound enhances hydrolytic stability compared to the free phenol (5-Amino-2,4-di-tert-butylphenol), which may exhibit higher reactivity due to the -OH group .

Physical-Chemical Properties

Property 5-Amino-2,4-di-tert-butylphenyl Methyl Carbonate 5-Amino-2,4-di-tert-butylphenol Ethyl 2,6-dichloronicotinate
Molecular Weight 279.37 g/mol ~265 g/mol (estimated) 234.05 g/mol
Solubility Not reported Likely polar due to -OH group Moderate in organic solvents
Stability Stable under inert conditions Oxidizes readily Stable under dry conditions

Key Observations :

  • The methyl carbonate group likely lowers polarity compared to the phenol analogue, affecting solubility in organic solvents .

Key Observations :

  • Both the target compound and 5-amino-2-methyloxazole-4-carboxylate require stringent PPE and ventilation, but the latter demands refrigeration, indicating higher volatility or instability .

Commercial Availability

Compound Number of Suppliers Price (1g)
This compound 10 €156.00
5-Amino-2,4-di-tert-butylphenol-d9 4 Not reported

Key Observations :

  • The target compound is more widely available (10 suppliers) than its deuterated analogue, reflecting broader industrial demand .

Biological Activity

5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS Number: 1182822-31-6) is a chemical compound recognized for its significant biological activity. This compound plays a crucial role in various biochemical processes, particularly in the synthesis of pharmaceuticals such as ivacaftor, a drug used for treating cystic fibrosis. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in scientific research.

This compound exhibits several biochemical properties that facilitate its interaction with enzymes and proteins:

  • Molecular Formula : C16H23N O4
  • Boiling Point : 372°C
  • Density : 1.038 g/cm³

This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing cellular metabolism and signaling pathways.

The mechanism of action of this compound involves several key interactions at the molecular level:

  • Binding Interactions : The compound can bind to specific biomolecules through hydrogen bonding and hydrophobic interactions. This binding can either inhibit or activate enzyme activity, depending on the context.
  • Modulation of Cellular Processes : It influences gene expression and cellular metabolism by modulating cell signaling pathways. For instance, it has been shown to enhance antioxidant activity and reduce inflammation at lower doses in animal models .
MechanismDescription
Enzyme InteractionBinds to enzymes like superoxide dismutase and catalase
Gene ExpressionModulates expression of genes related to ion channels
Cellular MetabolismInfluences metabolic pathways and reduces oxidative stress

Cellular Effects

Research indicates that this compound significantly affects various cell types:

  • Cell Signaling : The compound modulates signaling pathways that are critical for maintaining cellular homeostasis.
  • Inflammation Reduction : In animal studies, it has been noted to reduce markers of inflammation, suggesting potential therapeutic applications.

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

  • Low Doses : Beneficial effects such as enhanced antioxidant activity.
  • High Doses : Potential adverse effects may arise; thus, careful dosage regulation is essential.

Table 2: Dosage Effects Observed in Animal Models

Dosage LevelBiological Effect
LowEnhanced antioxidant activity
ModerateReduced inflammation
HighPotential adverse effects

Transport and Distribution

The transport and distribution within cells are facilitated by specific transporters and binding proteins. Understanding these mechanisms is vital for optimizing the therapeutic use of the compound in clinical settings.

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Pharmaceutical Synthesis : Used as an intermediate in the synthesis of ivacaftor.
  • Biological Studies : Investigated for its potential biological activities and interactions with biomolecules.
  • Industrial Uses : Employed in producing various chemical products.

Case Studies

Recent studies have highlighted the role of this compound in enhancing the function of the CFTR protein through its involvement in ivacaftor synthesis. For example:

  • A study demonstrated that ivacaftor improves lung function by enhancing chloride channel activity in cystic fibrosis patients. The synthesis pathway involving this compound was crucial for developing this therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-amino-2,4-di-tert-butylphenyl methyl carbonate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization should focus on controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 phenol-to-chloroformate ratio to ensure complete conversion). Purity can be improved via column chromatography using ethyl acetate/hexane gradients .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% as per supplier specifications) .
  • NMR (¹H and ¹³C) to confirm the presence of tert-butyl groups (δ 1.3–1.5 ppm for C(CH₃)₃) and the methyl carbonate moiety (δ 3.8–4.0 ppm for OCOOCH₃) .
  • Mass spectrometry (ESI-MS) to verify molecular weight (calculated for C₁₇H₂₅NO₃: 291.18 g/mol) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbonate ester. Stability tests via periodic HPLC analysis are recommended. Avoid exposure to moisture or acidic/basic conditions, which can degrade the compound into phenolic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or IR)?

  • Methodological Answer : Contradictions may arise from residual solvents, degradation products, or stereochemical impurities. Strategies include:

  • 2D NMR (COSY, HSQC) to assign ambiguous peaks and identify coupling patterns.
  • Spiking experiments with synthesized impurities (e.g., free phenol derivative) to confirm degradation pathways .
  • Thermogravimetric analysis (TGA) to detect solvent residues or hygroscopicity .

Q. What mechanistic insights exist for the reactivity of the methyl carbonate group in nucleophilic environments?

  • Methodological Answer : The carbonate group undergoes nucleophilic attack at the carbonyl carbon, with tert-butyl groups providing steric hindrance that slows hydrolysis. Kinetic studies (e.g., pH-dependent degradation rates) can elucidate reaction mechanisms. Computational modeling (DFT) may predict transition states and activation energies .

Q. How can researchers assess the environmental impact of laboratory-scale waste containing this compound?

  • Methodological Answer : Follow EPA guidelines for phenolic derivatives:

  • Waste segregation : Separate aqueous and organic phases to avoid exothermic reactions.
  • Detoxification : Treat with alkaline hydrolysis (1M NaOH, 60°C for 24 hours) to cleave the carbonate group into non-toxic byproducts.
  • Validation : Confirm detoxification via LC-MS and toxicity assays (e.g., Daphnia magna bioassays) .

Q. Data-Driven Challenges

Q. What strategies are effective for reconciling discrepancies between theoretical and experimental LogP values?

  • Methodological Answer : Experimental LogP (octanol/water partition coefficient) can deviate due to impurities or ionization effects. Use shake-flask methods with UV detection for empirical measurement. Compare results with computational tools (e.g., ACD/Labs or ChemAxon) and adjust for steric effects from tert-butyl groups .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in tracking metabolic or degradation pathways?

  • Methodological Answer : Synthesize labeled analogs (e.g., ¹³C-methyl carbonate) to trace hydrolysis products via NMR or MS. Apply in metabolic studies (e.g., bacterial degradation assays) to identify intermediates and rate-limiting steps .

Properties

IUPAC Name

(5-amino-2,4-ditert-butylphenyl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMQZDZEKFZZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677363
Record name 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182822-31-6
Record name 5-Amino-2,4-bis(1,1-dimethylethyl)phenyl methyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182822-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 5-amino-2,4-bis(1,1-dimethylethyl)phenyl methyl este
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182822316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate (1.00 eq) was charged to a suitable hydrogenation reactor, followed by 5% Pd/C (2.50 wt % dry basis, Johnson-Matthey Type 37). MeOH (15.0 vol) was charged to the reactor, and the system was closed. The system was purged with N2 (g), and was then pressurized to 2.0 Bar with H2 (g). The reaction was performed at a reaction temperature of 25° C.+/−5° C. When complete, the reaction was filtered, and the reactor/cake was washed with MeOH (4.00 vol). The resulting filtrate was distilled under vacuum at no more than 50° C. to 8.00 vol. Water (2.00 vol) was added at 45° C.+/−5° C. The resultant slurry was cooled to 0° C.+/−5. The slurry was held at 0° C.+/−5° C. for no less than 1 hour, and filtered. The cake was washed once with 0° C.+/−5° C. MeOH/H2O (8:2) (2.00 vol). The cake was dried under vacuum (−0.90 bar and −0.86 bar) at 35° C.-40° C. to give compound 32. 1H NMR (400 MHz, DMSO-d6) δ 7.05 (s, 1H), 6.39 (s, 1H), 4.80 (s, 2H), 3.82 (s, 3H), 1.33 (s, 9H), 1.23 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Amino-2,4-di-tert-butylphenyl methyl carbonate
5-Amino-2,4-di-tert-butylphenyl methyl carbonate
5-Amino-2,4-di-tert-butylphenyl methyl carbonate
5-Amino-2,4-di-tert-butylphenyl methyl carbonate
5-Amino-2,4-di-tert-butylphenyl methyl carbonate
5-Amino-2,4-di-tert-butylphenyl methyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.